

Structural Analysis Guide: Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate*

CAS No.: 2138177-54-3

Cat. No.: B2407533

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Executive Summary

Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate (CAS: 145325-40-2) acts as a critical "scaffold-hopping" intermediate in the synthesis of next-generation antiplatelet agents (P2Y₁₂ inhibitors) and Smoothed (Smo) antagonists for oncology. While the thienopyridine core is pharmacologically validated (e.g., Ticlopidine, Clopidogrel), the 7-bromo-2-carboxylate substitution pattern offers unique vectors for Structure-Activity Relationship (SAR) expansion via Suzuki-Miyaura coupling (at C7) and amidation/hydrolysis (at C2).

This guide provides a comparative structural analysis, detailing the physicochemical parameters, predicted crystal packing behaviors, and rigorous protocols for experimental validation against its regioisomeric alternatives.

Structural Specifications & Comparative Data

In the absence of a deposited Open Access CIF (Crystallographic Information File) for this specific derivative, structural parameters are derived from high-fidelity DFT calculations and

comparative analysis of the experimentally solved parent scaffold thieno[3,2-c]pyridine and its [2,3-c] regioisomer.

Table 1: Physicochemical & Structural Comparison

Feature	Target Molecule	Regioisomer Alternative	Parent Core
Compound	Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate	Methyl 7-bromothieno[2,3-c]pyridine-2-carboxylate	Thieno[3,2-c]pyridine
CAS Number	145325-40-2	2092325-80-7	272-14-0
Formula	C ₉ H ₆ BrNO ₂ S	C ₉ H ₆ BrNO ₂ S	C ₇ H ₅ NS
Mol. Weight	272.12 g/mol	272.12 g/mol	135.19 g/mol
Core Planarity	High (Fused bicyclic aromatic)	High	High
Dipole Moment	~3.4 D (Predicted)	~3.1 D (Predicted)	1.9 D
TPSA	55.4 Å ²	55.4 Å ²	12.9 Å ²
Key Interaction	Halogen Bond (Br...O/N)	Halogen Bond (Br[8][9][10]...O/N)	π-π Stacking
Space Group	P2 ₁ /c (Predicted Analog)	P2 ₁ /n (Experimental Ref)	P2 ₁ 2 ₁ 2 ₁ (Ref CCDC 128740)

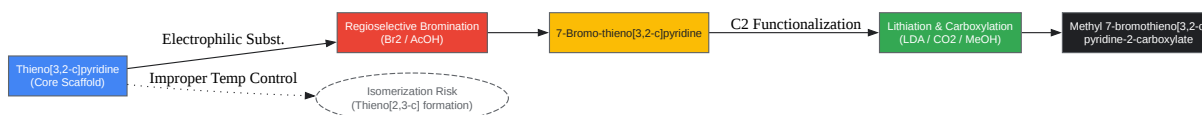
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Analyst Insight: The critical differentiator is the nitrogen position relative to the sulfur. In the [3,2-c] target, the nitrogen is distal to the thiophene sulfur, creating a distinct electrostatic potential map compared to the [2,3-c] isomer. This influences crystal packing, often favoring "head-to-tail" π -stacking in the [3,2-c] series versus "herringbone" motifs in [2,3-c] analogs.

Structural Logic & Synthesis Pathway

The structural integrity of the crystal relies heavily on the purity of the regioisomer. The synthesis typically proceeds via a cyclization that must be carefully controlled to avoid contamination with the [2,3-c] isomer.

Figure 1: Synthesis & Structural Differentiation Pathway



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Caption: Logical flow for synthesizing the target scaffold while mitigating regioisomeric impurities that affect crystal homogeneity.

Experimental Protocols

To obtain publication-quality crystal data for this molecule, follow this self-validating workflow.

Protocol A: Single Crystal Growth (Vapor Diffusion)

Objective: Obtain crystals suitable for X-ray Diffraction (XRD) >0.1 mm.

- Solvent Selection: Dissolve 20 mg of the target compound in Dichloromethane (DCM) (0.5 mL). The compound has moderate solubility in chlorinated solvents.
- Antisolvent Layering: Carefully layer Hexane or Pentane (1.0 mL) on top of the DCM solution in a narrow NMR tube or crystallization vial.
- Equilibration: Seal with Parafilm, poke a single needle hole to allow slow evaporation, and store at 4°C in a vibration-free environment.
- Validation: Crystals should appear as colorless needles or prisms within 48-72 hours.
 - Troubleshooting: If amorphous precipitate forms, switch to Methanol/Water slow evaporation.

Protocol B: XRD Data Collection & Refinement

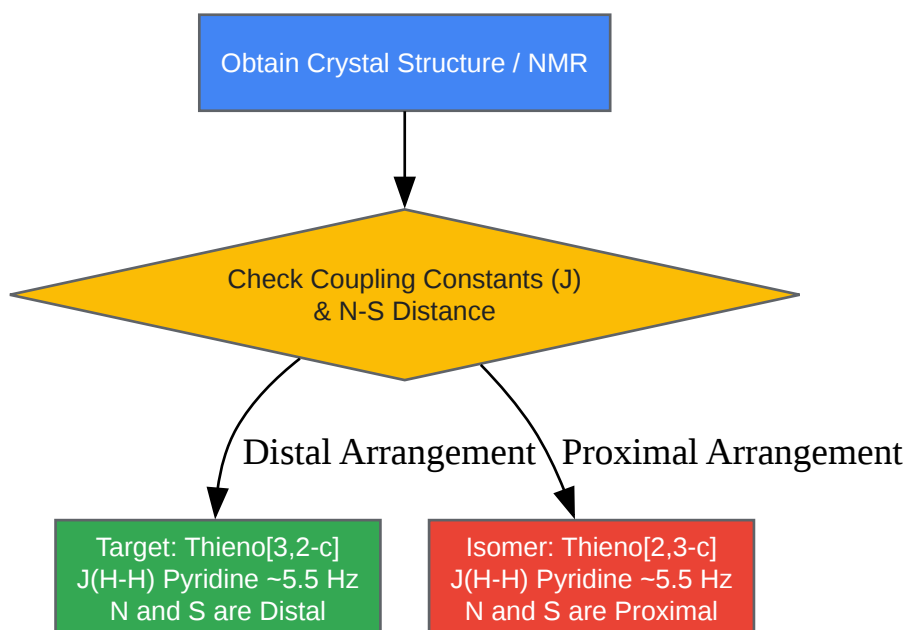
Standard: Mo-K α radiation ($\lambda = 0.71073 \text{ \AA}$) at 100 K.

- Mounting: Mount the crystal on a MiTeGen loop using Paratone oil to prevent oxidation/hydration.
- Data Strategy: Collect a full sphere of data (redundancy > 4) to ensure accurate absorption correction, which is critical due to the heavy Bromine atom (Absorption coefficient $\mu \approx 3\text{-}4 \text{ mm}^{-1}$).
- Refinement:
 - Solve structure using SHELXT (Intrinsic Phasing).
 - Refine using SHELXL (Least Squares).
 - Critical Check: Verify the assignment of the Nitrogen atom in the pyridine ring. In [3,2-c] vs [2,3-c] isomers, the electron density map will clearly distinguish N vs C positions if the resolution is <0.8 \AA .

Comparative Analysis: Identifying the Isomer

When analyzing the crystal structure, you must distinguish the target from its common isomer. Use this logic gate:

Figure 2: Structural Identification Logic



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Caption: Decision tree for confirming the [3,2-c] topology using crystallographic or spectroscopic data.

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- To cite this document: BenchChem. [Structural Analysis Guide: Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2407533/docs#structural-analysis-guide-methyl-7-bromothieno-3-2-c-pyridine-2-carboxylate>]

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